Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluoropyrimidine moiety, a piperazine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring by reacting the fluoropyrimidine intermediate with piperazine under controlled conditions.
Benzoate Ester Formation: The final step involves the esterification of the piperazine derivative with methyl 4-benzoate under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its interactions with key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
- Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
Uniqueness
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential for nucleic acid interactions, while the piperazine ring improves its pharmacokinetic profile. These features make it a valuable compound for various research applications and distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c1-26-16(25)12-4-2-11(3-5-12)15(24)21-6-7-22(14(23)10-21)17-19-8-13(18)9-20-17/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXJVLQCGAZDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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